molecular formula C9H10ClNO2 B1348115 Ethyl 4-amino-3-chlorobenzoate CAS No. 82765-44-4

Ethyl 4-amino-3-chlorobenzoate

Cat. No. B1348115
CAS RN: 82765-44-4
M. Wt: 199.63 g/mol
InChI Key: MFDTVONVIRHHBR-UHFFFAOYSA-N
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Patent
US05733905

Procedure details

A mixture of 8.26 g of ethyl 4-aminobenzoate, 8.26 g of N-chlorosuccinimide in 50 ml of dichloromethane is refluxed overnight. The mixture is washed with saturated NaHCO3 solution and dried (Na2SO4). The solution is passed through a thin pad of hydrous magnesium silicate and the filter cake washed with dichloromethane. The filtrate is concentrated and hexane added. Chilling gives 7.38 g of ethyl 3-chloro-4-aminobenzoate, m.p. 82°-83° C.
Quantity
8.26 g
Type
reactant
Reaction Step One
Quantity
8.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[Cl:13]N1C(=O)CCC1=O>ClCCl>[Cl:13][C:12]1[CH:11]=[C:5]([CH:4]=[CH:3][C:2]=1[NH2:1])[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
8.26 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
8.26 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The mixture is washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
WASH
Type
WASH
Details
the filter cake washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
ADDITION
Type
ADDITION
Details
hexane added
TEMPERATURE
Type
TEMPERATURE
Details
Chilling

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OCC)C=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 7.38 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.